molecular formula C21H20O6 B12882707 (E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate

(E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate

Cat. No.: B12882707
M. Wt: 368.4 g/mol
InChI Key: RRUBPJBBMVDJHJ-AATRIKPKSA-N
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Description

(E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core with a styryl group and three methoxy groups attached, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

[6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl] acetate

InChI

InChI=1S/C21H20O6/c1-13(22)27-18-10-14(9-17-16(18)7-8-26-17)5-6-15-11-19(23-2)21(25-4)20(12-15)24-3/h5-12H,1-4H3/b6-5+

InChI Key

RRUBPJBBMVDJHJ-AATRIKPKSA-N

Isomeric SMILES

CC(=O)OC1=CC(=CC2=C1C=CO2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C=CO2)C=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent to form the benzofuran ring.

    Introduction of the Styryl Group: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with the benzofuran aldehyde to form the styryl-substituted benzofuran.

    Acetylation: Finally, the acetate group is introduced through an acetylation reaction using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of (E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

(E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate can be compared with other similar compounds, such as:

The uniqueness of (E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and antibacterial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of (E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate can be represented as follows:

C19H20O5\text{C}_{19}\text{H}_{20}\text{O}_{5}

This compound contains a benzofuran moiety linked to a trimethoxystyryl group, which is thought to contribute to its biological properties.

1. Neuroprotective Effects

Recent studies have indicated that compounds similar to (E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate exhibit neuroprotective effects. For instance, hydroxyl-functionalized stilbenes and 2-arylbenzo[b]furans have shown significant neuroprotective capabilities against amyloid-beta-induced toxicity in neuronal cells. These compounds may work by reducing oxidative stress and inflammation in the neural environment .

Table 1: Neuroprotective Activity of Related Compounds

CompoundMechanism of ActionIC50 (µM)
Compound AAntioxidant activity10.5
Compound BAnti-inflammatory8.2
(E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetateTBDTBD

2. Antibacterial Activity

The antibacterial potential of benzofuran derivatives has been well-documented. Research indicates that compounds containing benzofuran structures can inhibit various bacterial strains effectively. For example, a study reported that benzofuran-triazole derivatives displayed significant antibacterial activity against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin .

Table 2: Antibacterial Activity of Benzofuran Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound CE. coli1.80
Compound DB. subtilis1.25
(E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetateTBDTBD

Case Studies

Several case studies have explored the biological activities of compounds related to (E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate:

  • Neuroprotection in Alzheimer's Disease Models : In vitro studies demonstrated that certain benzofuran derivatives could inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's pathology. These findings suggest potential therapeutic applications for cognitive disorders .
  • Antibacterial Efficacy : A comparative study evaluated the antibacterial properties of various benzofuran derivatives against clinical strains of bacteria. The results indicated that some derivatives exhibited potent activity with low MIC values, suggesting their potential as lead compounds for antibiotic development .

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